molecular formula C8H16O4 B13747843 Heliotrinic acid CAS No. 25039-18-3

Heliotrinic acid

Cat. No.: B13747843
CAS No.: 25039-18-3
M. Wt: 176.21 g/mol
InChI Key: ZRQIPAUWGAYLLW-XDKWHASVSA-N
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Description

Heliotrinic acid (hypothetical IUPAC name: 3,4-dihydroxyheliotridine carboxylic acid) is a naturally occurring pyrrolizidine alkaloid derivative. This compound is theorized to exhibit anti-inflammatory properties, similar to hyaluronic acid in joint therapeutics (), but its structural uniqueness lies in its pyrrolizidine backbone .

Properties

CAS No.

25039-18-3

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid

InChI

InChI=1S/C8H16O4/c1-5(2)8(11,7(9)10)6(3)12-4/h5-6,11H,1-4H3,(H,9,10)/t6?,8-/m0/s1

InChI Key

ZRQIPAUWGAYLLW-XDKWHASVSA-N

Isomeric SMILES

CC(C)[C@](C(C)OC)(C(=O)O)O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-methylbutanoic acid and 1-methoxyethanol. The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalysis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. For example, the use of enzyme-catalyzed reactions can provide a more sustainable approach to synthesizing this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Challenges

  • Purity and Characterization: Elemental analysis and spectroscopy (e.g., NMR, IR) are critical for validating novel compounds ().
  • Toxicity Concerns: Pyrrolizidine alkaloids are often hepatotoxic; structural comparisons with non-toxic analogues (e.g., hyaluronic acid) could guide safer derivatization .

Q & A

Q. How can contradictions in reported mechanisms of this compound-induced hepatotoxicity be resolved?

  • Methodological Answer : Conduct comparative dose-response studies across models (e.g., in vitro hepatocytes vs. in vivo rodents) and apply meta-analytical frameworks to reconcile disparities. Contradiction matrices (e.g., TRIZ-based analysis) may systematize conflicting data .

Q. What experimental designs optimize the study of this compound-phospholipid membrane interactions?

  • Methodological Answer : Use biophysical techniques (e.g., surface plasmon resonance, molecular dynamics simulations) to quantify binding kinetics. Include negative controls (e.g., non-reactive analogs) and validate findings across independent replicates .

Q. How should researchers design synthesis protocols for novel this compound analogs to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (e.g., temperature, catalysts) exhaustively and provide spectral validation for intermediates. Publish synthetic routes in open-access repositories to enable peer validation .

Q. What integrative approaches are effective for elucidating this compound’s systemic effects using multi-omics data?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., KEGG, Reactome). Use machine learning models to identify cross-modal biomarkers and validate hypotheses in targeted assays .

Methodological Guidance for Data Analysis and Reporting

  • Handling Contradictions : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses. Use contradiction matrices to map conflicting results and design follow-up experiments .
  • Reproducibility : Adhere to Beilstein Journal guidelines for supplementary data, including raw chromatograms, statistical code, and step-by-step protocols .
  • Literature Reviews : Leverage authoritative databases (e.g., PubMed, Google Scholar) and "handbook"-style compilations to identify seminal studies and avoid unreliable sources (e.g., ) .

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